molecular formula C12H16O4 B14888948 Ethyl 3,5-dimethoxy-4-methylbenzoate

Ethyl 3,5-dimethoxy-4-methylbenzoate

Cat. No.: B14888948
M. Wt: 224.25 g/mol
InChI Key: CDUBXHQKWFDMED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,5-dimethoxy-4-methylbenzoate is a benzoic acid ester derivative of high interest in organic synthesis and pharmaceutical research. It serves as a versatile synthetic intermediate and building block for the preparation of more complex molecules . For instance, structurally similar dimethoxybenzoate esters are key precursors in synthesizing compounds like aditoprim, an antibacterial agent . The compound features a benzoic acid core substituted with methoxy groups at the 3 and 5 positions, a methyl group at the 4 position, and an ethyl ester moiety. This specific substitution pattern influences the compound's electronic properties and steric profile, making it a valuable scaffold in medicinal chemistry and materials science. Based on its molecular structure and data from closely related compounds, it is typically a solid at room temperature . APPLICATIONS AND RESEARCH VALUE: • Pharmaceutical Intermediate : This ester is a critical precursor in multi-step synthesis. It can be hydrolyzed to the corresponding carboxylic acid, 3,5-dimethoxy-4-methylbenzoic acid , or further manipulated to create various amides and other derivatives for biological testing. Related esters are used in the synthesis of active pharmaceutical ingredients such as aditoprim . • Organic Synthesis Building Block : The ester functional group offers a route for further chemical transformations. It can be reduced to aldehydes or alcohols, or used in cross-coupling reactions, providing a pathway to a diverse array of functionalized organic materials . • Methodology Development : The synthesis and reactions of such substituted benzoic esters are often explored in the development of new catalytic systems and synthetic methodologies, including etherification and esterification reactions . HANDLING AND REGULATORY INFORMATION: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Specific hazard codes may include R36/37/38, indicating it can be irritating to the eyes, respiratory system, and skin . NOTE : The information provided is based on data from structurally similar compounds and general chemical knowledge. Specific properties and applications for this compound should be confirmed through further experimental characterization.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

ethyl 3,5-dimethoxy-4-methylbenzoate

InChI

InChI=1S/C12H16O4/c1-5-16-12(13)9-6-10(14-3)8(2)11(7-9)15-4/h6-7H,5H2,1-4H3

InChI Key

CDUBXHQKWFDMED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)OC)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,5-dimethoxy-4-methylbenzoate typically involves the esterification of 3,5-dimethoxy-4-methylbenzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dimethoxy-4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3,5-dimethoxy-4-methylbenzoic acid.

    Reduction: 3,5-dimethoxy-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3,5-dimethoxy-4-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3,5-dimethoxy-4-methylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate biochemical processes through its functional groups .

Comparison with Similar Compounds

Substituent Variations and Their Impacts

The table below highlights key structural analogs and their differentiating features:

Compound Name Substituents (Position) Key Properties/Applications Reference
Ethyl 3,5-dimethoxy-4-methylbenzoate -OCH₃ (3,5), -CH₃ (4), -COOEt Synthetic intermediate; potential use in medicinal chemistry (hypothesized) N/A
Mthis compound (17) -OCH₃ (3,5), -CH₃ (4), -COOCH₃ Lower molecular weight (MW 210); reduced via LiAlH₄ to benzyl alcohol [2]
Ethyl 4-hydroxy-3,5-dimethoxy-benzoate -OH (4), -OCH₃ (3,5), -COOEt Natural product (Scutellaria barbata); polar due to -OH; crystallizes in monoclinic P2₁/c [4]
Ethyl 3,5-dichloro-4-isopropoxybenzoate -Cl (3,5), -OCH(CH₃)₂ (4), -COOEt Electron-deficient ring; bulky isopropoxy group; agrochemical intermediate [5]
Ethyl 3,5-dimethylbenzoate -CH₃ (3,5), -COOEt Less activated ring (no -OCH₃); reduced resonance effects [6]

Electronic and Steric Effects

  • Methoxy vs. Methyl Groups : Methoxy substituents (-OCH₃) are strong electron-donating groups (EDGs) via resonance, activating the aromatic ring toward electrophilic substitution. In contrast, methyl groups (-CH₃) exert weaker inductive EDG effects, leading to reduced ring activation .
  • Hydroxyl vs. Methyl at Position 4 : Ethyl 4-hydroxy-3,5-dimethoxy-benzoate exhibits higher polarity and hydrogen-bonding capacity due to the -OH group, enhancing its solubility in polar solvents. This contrasts with the hydrophobic -CH₃ group in the target compound .
  • Chloro and Isopropoxy Substituents : The electron-withdrawing chlorine atoms in Ethyl 3,5-dichloro-4-isopropoxybenzoate deactivate the ring, while the bulky isopropoxy group introduces steric hindrance, limiting reactivity at the 4-position .

Physical and Spectral Properties

  • Molecular Weight and Solubility : Ethyl esters generally exhibit higher molecular weights and better solubility in organic solvents compared to methyl analogs. For example, mthis compound (MW 210) is less lipophilic than its ethyl counterpart (estimated MW 224) .
  • NMR Data : In mthis compound (17), aromatic protons resonate at δ 7.18 ppm (singlet, H-2 and H-6), while methoxy groups appear at δ 3.83 ppm. The ethyl ester variant would show a triplet for the -COOCH₂CH₃ group near δ 1.2–1.4 ppm (CH₃) and δ 4.1–4.3 ppm (CH₂) .

Biological Activity

Ethyl 3,5-dimethoxy-4-methylbenzoate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antioxidant, anti-inflammatory, and potential anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is an ester derived from benzoic acid with two methoxy groups and a methyl group at specific positions on the aromatic ring. Its molecular formula is C12H14O4C_{12}H_{14}O_4 and it has a molar mass of approximately 226.24 g/mol.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing reactive oxygen species (ROS), which can lead to oxidative stress and various diseases.

  • Mechanism of Action : The compound enhances the levels of endogenous antioxidants such as glutathione and superoxide dismutase in cells exposed to oxidative stress. In vitro studies have shown that treatment with this compound leads to a marked reduction in protein oxidation and malondialdehyde levels, indicating decreased oxidative damage .

2. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

  • Case Study : In a study involving L6 myoblast cells subjected to hypoxic conditions, preconditioning with the compound resulted in enhanced cell viability and reduced markers of inflammation . The expression of metallothioneins, known for their anti-inflammatory effects, was also increased.

3. Anticancer Potential

The compound's potential as an anticancer agent has been explored in various studies. It may exert cytotoxic effects on cancer cells while sparing normal cells.

  • Research Findings : Studies have shown that this compound can inhibit cell proliferation in different cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Data Tables

Biological ActivityMechanism/EffectReferences
AntioxidantIncreases glutathione levels; reduces protein oxidation
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis; inhibits cell proliferation

Case Studies

  • Cell Viability Study : In hypoxic conditions, L6 myoblasts treated with this compound showed improved viability compared to untreated controls. The study measured oxidative stress markers before and after treatment .
  • Cancer Cell Line Study : this compound demonstrated significant cytotoxicity against various cancer cell lines in vitro, with IC50 values suggesting potent activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.